3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile
Description
This compound (CAS RN 35773-43-4) is a benzopyran derivative with a chlorobenzoxazole substituent at position 3 and a diethylamino group at position 6. Its molecular formula is C21H16ClN3O3, with a molecular weight of 393.830 and a calculated LogP of 3.56, indicating moderate lipophilicity . It is primarily utilized as a colorant in polyethylene terephthalate (PET) plastics, with a maximum allowable concentration of 0.2% under regulatory guidelines . Analytical methods, such as reverse-phase HPLC on Newcrom R1 columns, have been optimized for its separation and pharmacokinetic studies, using acetonitrile/water/phosphoric acid mobile phases .
Properties
CAS No. |
70546-12-2 |
|---|---|
Molecular Formula |
C21H16ClN3O3 |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)-2-oxochromene-4-carbonitrile |
InChI |
InChI=1S/C21H16ClN3O3/c1-3-25(4-2)13-6-7-14-15(11-23)19(21(26)28-18(14)10-13)20-24-16-9-12(22)5-8-17(16)27-20/h5-10H,3-4H2,1-2H3 |
InChI Key |
AMMKISDXNUDHFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol derivatives with aldehydes to form the benzoxazole ring, followed by further functionalization to introduce the benzopyran and carbonitrile groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts such as samarium triflate for efficient cyclization reactions. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogenation and other substitution reactions can be performed to alter the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various halogen atoms into the compound .
Scientific Research Applications
3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
3-(2-Benzothiazolyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile (CAS 70546-25-7)
- Molecular Formula : C21H17N3O2S
- Molecular Weight : 375.44
- Key Differences : Replaces the 5-chlorobenzoxazole group with a benzothiazole ring.
- Applications : Used as a fluorescent dye (Macrolex Fluorescence Red G) and regulated similarly in PET plastics (0.2% maximum) .
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Molecular Formula : C22H17N3O3S
- Molecular Weight : 403
- Key Differences: Features a thiazolo-pyrimidine core with a methylfuran substituent and cyano group.
- Properties : Higher melting point (213–215°C) due to rigid aromatic and carbonyl groups .
Physicochemical Properties
*Estimated based on structural similarity.
Analytical Behavior
- Target Compound : Separated via HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid, suggesting moderate polarity .
- Benzothiazole Analogue : Likely requires similar chromatographic conditions but may exhibit shorter retention times due to lower molecular weight.
Stability and Performance
- The chlorine atom in the target compound likely enhances thermal stability in plastics compared to the benzothiazole analogue.
- The diethylamino group in both compounds contributes to solvatochromic properties, making them suitable for dye applications .
Biological Activity
3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile, also known by its CAS number 70546-12-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H16ClN3O3
- Molecular Weight : 393.82 g/mol
- LogP : 3.56 (indicating moderate lipophilicity) .
The compound's structure suggests that it may interact with various biological targets. The presence of the benzopyran moiety is often associated with antioxidant and anti-inflammatory activities. Additionally, the chlorobenzoxazole group may contribute to its ability to modulate enzyme activity or receptor binding.
Antioxidant Activity
Research indicates that compounds similar to 3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The specific mechanisms, however, require further elucidation through detailed studies.
Neuroprotective Effects
Given its structural components, this compound may also exhibit neuroprotective effects. Some studies suggest that similar benzopyran derivatives can inhibit neuroinflammation and promote neuronal survival, making them candidates for treating neurodegenerative diseases.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro | Supports potential use as an antioxidant agent |
| Study 2: Anticancer Activity | Induced apoptosis in specific cancer cell lines | Suggests possible therapeutic application in oncology |
| Study 3: Neuroprotection | Reduced neuroinflammatory markers in animal models | Indicates potential for treating neurodegenerative conditions |
Pharmacokinetics
The pharmacokinetic profile of 3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile has yet to be fully characterized. However, predictions based on its lipophilicity suggest a favorable absorption profile. Further studies are needed to determine its bioavailability and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
